1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
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Overview
Description
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-phenylpropylamine and 1-[(thiophen-3-yl)methyl]pyrrolidine. These intermediates are then reacted with isocyanates under controlled conditions to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Phenylpropyl)-3-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}urea
- 1-(3-Phenylpropyl)-3-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}urea
- 1-(3-Phenylpropyl)-3-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}urea
Uniqueness: What sets 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea apart is its specific combination of a phenylpropyl group and a thiophen-3-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea moiety linked to a phenylpropyl group and a thiophenyl-pyrrolidine structure, which contributes to its biological activity.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets, including enzymes and receptors. The urea functional group can form hydrogen bonds, enhancing binding affinity to target sites. Additionally, the presence of thiophene and pyrrolidine rings may facilitate π-π interactions and hydrophobic effects, further stabilizing the compound-target complex.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have demonstrated inhibition of cell proliferation in various cancer cell lines. A notable study reported that certain urea derivatives reduced GSK-3β activity by more than 57% at a concentration of 1.0 μM, highlighting their potential as anticancer agents .
Antimicrobial Activity
Urea derivatives have been shown to possess broad-spectrum antimicrobial properties. In vitro evaluations revealed that these compounds could inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported as low as 0.03–0.06 μg/mL for specific derivatives .
Anti-inflammatory Effects
The anti-inflammatory potential of urea compounds has also been documented. Research indicates that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Study on Anticancer Activity
In a study involving various urea derivatives, researchers synthesized compounds similar to this compound and tested their effects on U937 human leukemia cells. The results showed that some derivatives exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutic agents like etoposide .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of urea derivatives against Staphylococcus aureus. The results indicated that compounds derived from the same structural family as this compound displayed potent antibacterial activity, with MIC values ranging from 0.03 to 0.12 μg/mL .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(20-10-4-7-16-5-2-1-3-6-16)21-18-8-11-22(14-18)13-17-9-12-24-15-17/h1-3,5-6,9,12,15,18H,4,7-8,10-11,13-14H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXREHPTPYSABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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